1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5

LC-MS/MS Matrix Effect Isotope Dilution

This deuterated analog (d5) is a Certified Reference Material (CRM) specifically designed to correct matrix effects and sample preparation variability in quantitative LC-MS/GC-MS. Unlike non-deuterated surrogates, it co-elutes identically with the target 5F-PB-22 3-carboxyindole metabolite, ensuring accurate quantification across wide concentration ranges (ng/mL to sub-ng/mL). It is essential for ISO 17025 forensic accreditation and population-scale urine screening. Provided as a metrologically traceable calibrator, it meets stringent regulatory and forensic reporting standards.

Molecular Formula C14H16FNO2
Molecular Weight 254.31 g/mol
CAS No. 2703812-55-7
Cat. No. B15597810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5
CAS2703812-55-7
Molecular FormulaC14H16FNO2
Molecular Weight254.31 g/mol
Structural Identifiers
InChIInChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)/i2D,3D,6D,7D,10D
InChIKeyDYLIZXRQZRUDLA-ZYNMDDLASA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (2703812-55-7): Deuterated Internal Standard for Forensic and Clinical Toxicology


1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5 (CAS 2703812-55-7), also designated as 5F-PB-223-Carboxyindolemetabolite-d5, is a stable isotope-labeled (deuterated) analog of the 5F-PB-22 3-carboxyindole metabolite . This compound is a certified reference material (CRM) specifically designed to serve as an internal standard (IS) for the accurate quantification of 5-fluoro PB-22 3-carboxyindole metabolite in biological matrices via LC-MS or GC-MS [1]. As a metabolite of the synthetic cannabinoid 5F-PB-22, the unlabeled version is a primary urinary biomarker for confirming 5F-PB-22 and/or NM-2201 intake [2].

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5: Why Generic Substitution Fails for Quantitative Forensic LC-MS


In quantitative LC-MS/MS analysis of complex biological matrices (e.g., urine, blood), matrix effects and sample preparation variability introduce significant analytical error. Relying on non-deuterated analogs or chemically similar but non-identical internal standards fails to adequately correct for these variables, leading to inaccurate quantification and compromised forensic validity [1]. This compound, as a stable isotope-labeled analog with five deuterium substitutions, provides near-identical chemical and physical properties to the target analyte, ensuring co-elution and identical ionization behavior [2]. This is critical for the precise quantification of 5F-PB-22 3-carboxyindole metabolite, a key urinary biomarker [3], where concentrations can range from low ng/mL to sub-ng/mL levels and vary widely between individuals [4].

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5: Quantifiable Evidence for Analytical Superiority


Stable Isotope Labeling Enables Superior Matrix Effect Correction vs. Non-Deuterated Analogs

This compound, as a deuterated internal standard (d5), provides superior correction for matrix effects and ionization variability compared to non-deuterated structural analogs. While non-deuterated IS may exhibit differential ionization and retention behavior, the d5-labeled compound co-elutes with the target analyte, ensuring identical ion suppression/enhancement [1]. This is a fundamental requirement for validated LC-MS/MS methods in forensic toxicology [2].

LC-MS/MS Matrix Effect Isotope Dilution

Certified Reference Material (CRM) Grade Provides Metrological Traceability

This compound is offered as a Certified Reference Material (CRM), manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards [1]. This contrasts with non-CRM analytical standards, which lack the same level of metrological traceability and certified purity. The CRM designation ensures that the material's purity and concentration are established by metrologically valid procedures, providing a higher degree of confidence for quantitative analysis and method validation .

Certified Reference Material ISO 17034 Metrological Traceability

Essential for Accurate Quantification of Low ng/mL Metabolite Concentrations in Urine

The target analyte, 5F-PB-22 3-carboxyindole, is present in authentic human urine at concentrations ranging from 3.39 to 880 ng/mL [1]. Accurate quantification at these levels, especially at the lower end, necessitates the use of a deuterated internal standard to correct for sample-to-sample variability. The validated LC-MS/MS method using a deuterated IS achieved limits of detection of 3-30 pg/mL and a quantitation range of 10-10,000 pg/mL, demonstrating the requisite sensitivity [1].

Forensic Toxicology Urinalysis Quantitative LC-MS

Validated for Use as a Primary Urinary Biomarker for 5F-PB-22 and NM-2201 Intake

In human hepatocyte studies and authentic urine specimens, 5F-PB-22 3-carboxyindole (M13) was identified as the major and predominant metabolite for confirming intake of both 5F-PB-22 and NM-2201 [1]. The parent drug was not detected in urine, highlighting the absolute necessity of targeting this specific metabolite. The d5-labeled version of this metabolite is therefore the optimal internal standard for quantitative confirmation assays [2].

Synthetic Cannabinoid Metabolism Biomarker

Long-Term Stability Data Supports Reliable Reference Material Storage and Use

Long-term stability studies for 5F-PB-22 3-carboxyindole (the unlabeled analyte) indicate that it is stable in urine for 35 weeks at room temperature and 52 weeks under refrigeration and freezer conditions [1]. This stability data, while for the unlabeled analyte, supports the robustness of the d5-labeled analog as a reference material, as similar storage conditions are recommended (e.g., -20°C for long-term storage) . This ensures the CRM maintains its certified purity and concentration over extended periods, minimizing the need for frequent re-certification.

Stability Reference Material LC-MS/MS

High Purity (≥98%) Ensures Reliable Quantitative Calibration

This compound is supplied with a purity of ≥98% . This high level of purity is essential for its intended use as a calibrator or internal standard in quantitative LC-MS/MS methods. Impurities in the IS can lead to inaccurate calibration curves and subsequent quantification errors. The high purity, combined with its CRM certification [1], provides a robust foundation for method validation and routine analysis.

Purity Calibration CRM

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid-d5: Key Applications in Forensic and Clinical Research


Forensic Toxicology: Confirmatory Urinalysis for Synthetic Cannabinoid Use

This CRM is used as an internal standard for the definitive identification and quantitative confirmation of 5F-PB-22 3-carboxyindole metabolite in urine specimens from individuals suspected of synthetic cannabinoid use [1]. It enables accurate quantification across a wide concentration range (e.g., 3.39-880 ng/mL observed in authentic cases) [2], which is essential for forensic reporting and legal proceedings.

Clinical Research: Pharmacokinetic and Metabolism Studies of Novel Psychoactive Substances

In clinical research settings, this deuterated standard is critical for accurately quantifying the major urinary metabolite of 5F-PB-22 and NM-2201 [1]. This allows researchers to study the pharmacokinetics, metabolism, and excretion profiles of these substances, informing toxicological risk assessments and contributing to public health surveillance efforts [2].

Method Development and Validation for ISO-Accredited Laboratories

For laboratories seeking or maintaining ISO 17025 accreditation, the use of a Certified Reference Material (CRM) like this compound is essential [1]. It serves as a metrologically traceable calibrator for the preparation of calibration standards and quality control materials, ensuring that quantitative LC-MS/MS methods meet stringent validation criteria for accuracy, precision, and robustness [2].

Drug Monitoring Programs: Population-Level Assessment of Synthetic Cannabinoid Prevalence

This compound enables the reliable quantification of 5F-PB-22 3-carboxyindole in large-scale urine screening programs, such as those monitoring individuals in drug withdrawal programs [1]. Its use as a stable IS ensures data comparability across different batches and laboratories, which is crucial for epidemiological studies tracking the prevalence and trends of specific synthetic cannabinoid use in a population [2].

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